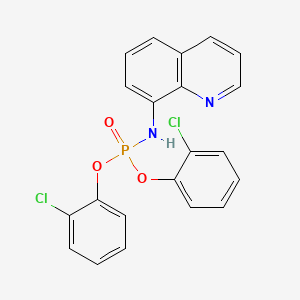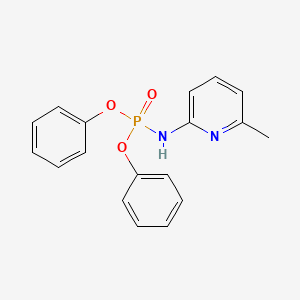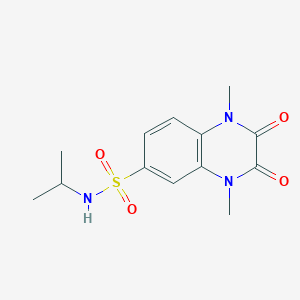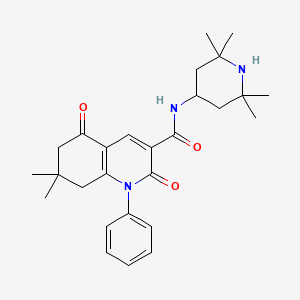![molecular formula C14H14ClN7O2S2 B11065354 (2Z)-2-{(1R,2R,5S)-2-[4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)](/img/structure/B11065354.png)
(2Z)-2-{(1R,2R,5S)-2-[4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(1R,2R,5S)-2-[4-(4-CHLOROPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[321]OCT-4-YLIDEN}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a thioxo group, and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(1R,2R,5S)-2-[4-(4-CHLOROPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetraazole ring and the introduction of the chlorophenyl and thioxo groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{(1R,2R,5S)-2-[4-(4-CHLOROPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN}-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can yield various substituted phenyl derivatives.
Scientific Research Applications
2-{(1R,2R,5S)-2-[4-(4-CHLOROPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[32
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme mechanisms.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{(1R,2R,5S)-2-[4-(4-CHLOROPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar chlorophenyl group but different overall structure.
Thiosemicarbazide: A compound with a similar thioxo group but different overall structure.
Tetrazole derivatives: Compounds with a similar tetraazole ring but different substituents.
Uniqueness
2-{(1R,2R,5S)-2-[4-(4-CHLOROPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups and its potential for diverse applications in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions and interact with different molecular targets.
Properties
Molecular Formula |
C14H14ClN7O2S2 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
[(Z)-[(1R,2R,5S)-2-[4-(4-chlorophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea |
InChI |
InChI=1S/C14H14ClN7O2S2/c15-7-1-3-8(4-2-7)21-14(26)22(20-19-21)10-5-9(17-18-13(16)25)12-23-6-11(10)24-12/h1-4,10-12H,5-6H2,(H3,16,18,25)/b17-9-/t10-,11+,12+/m1/s1 |
InChI Key |
JNFLYALPOZPRFZ-MTGUXUDYSA-N |
Isomeric SMILES |
C\1[C@H]([C@@H]2CO[C@H](/C1=N\NC(=S)N)O2)N3C(=S)N(N=N3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1C(C2COC(C1=NNC(=S)N)O2)N3C(=S)N(N=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11065277.png)
![1-(furan-2-ylmethyl)-4-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11065287.png)
![1-[4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]propan-1-one](/img/structure/B11065294.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11065309.png)
![4-Methylcyclohexyl 4-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]amino}-4-oxobutanoate](/img/structure/B11065313.png)


![1,3,7-Triazabicyclo[3.3.1]nonane, 3,7-diacetyl-5-chloro-](/img/structure/B11065333.png)
![1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole](/img/structure/B11065347.png)

![2-(4-chlorophenoxy)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B11065378.png)

![2-[3-(piperidin-1-ylsulfonyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11065385.png)
![(4-{2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}phenoxy)acetic acid](/img/structure/B11065389.png)
